BenchChemオンラインストアへようこそ!

4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Medicinal Chemistry Scaffold Hopping MAO Inhibition

4-(4-Butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a fully synthetic heterocyclic small molecule (MF: C17H23ClN6O, MW: ~362.86 g/mol) that integrates a 1,2,3-triazole core, a 4-chlorophenyl-amino substituent at the 5-position, and a 4-butylpiperazine-1-carbonyl moiety at the 4-position. The compound is catalogued within the Life Chemicals screening collection (e.g., F6609-6147) and is supplied at 90%+ purity for early-stage discovery, with a 1 mg price point of approximately $54 USD.

Molecular Formula C17H23ClN6O
Molecular Weight 362.86
CAS No. 1291848-76-4
Cat. No. B2432462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
CAS1291848-76-4
Molecular FormulaC17H23ClN6O
Molecular Weight362.86
Structural Identifiers
SMILESCCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H27ClN6O/c1-2-3-8-23-9-11-24(12-10-23)17(25)15-16(21-22-20-15)19-14-6-4-13(18)5-7-14/h4-7,15-16,19-22H,2-3,8-12H2,1H3
InChIKeyOJAWGJVRJXBNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine (CAS 1291848-76-4): Structural Baseline and Procurement Context


4-(4-Butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a fully synthetic heterocyclic small molecule (MF: C17H23ClN6O, MW: ~362.86 g/mol) that integrates a 1,2,3-triazole core, a 4-chlorophenyl-amino substituent at the 5-position, and a 4-butylpiperazine-1-carbonyl moiety at the 4-position [1]. The compound is catalogued within the Life Chemicals screening collection (e.g., F6609-6147) and is supplied at 90%+ purity for early-stage discovery, with a 1 mg price point of approximately $54 USD [1]. Its architecture embeds three privileged pharmacophoric elements—1,2,3-triazole, piperazine, and 4-chloroaniline—into a single congener, making it relevant for fragment-based and target-focused screening programs but not interchangeable with simpler triazole or piperazine building blocks [1].

Why In-Class Piperazine–Triazole Hybrids Cannot Be Simply Interchanged for 4-(4-Butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine


Within the broader chemical space of piperazine–triazole hybrids, even subtle structural permutations—such as replacing the 1,2,3-triazole with a 1,2,4-triazole, altering the N-aryl substituent from 4-chlorophenyl to 3-chlorophenyl or 4-fluorophenyl, or substituting the N-butyl group with benzyl or furan-2-carbonyl—produce pronounced shifts in molecular recognition, ADME profile, and target engagement. Literature on structurally analogous 1,2,3-triazol-5-amine series demonstrates that the identity of the piperazine N-substituent directly governs binding-mode complementarity and isoform selectivity against enzyme targets such as MAO-A [1] and PTP1B/α-amylase [2]. Consequently, generic substitution of 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine with a coarser in-class analog risks losing the specific steric, electronic, and lipophilic balance encoded in its design, undermining assay reproducibility and hit-to-lead trajectory.

Quantitative Differentiation Evidence for 4-(4-Butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine Against Structural Analogs


Differentiation 1: 1,2,3-Triazole Core vs. 1,2,4-Triazole Regioisomers in Piperazine Hybrids

The target compound employs a 1,2,3-triazole nucleus, whereas the majority of characterized piperazine–triazole hybrids in the MAO and PTP1B literature utilize a 1,2,4-triazole scaffold. In a benchmark MAO-A inhibition study of 1,2,4-triazole-piperazine derivatives, the most potent compound (5c, bearing a 4-chlorophenyl substituent) achieved an IC50 of 0.070 ± 0.002 µM [1]. While no direct head-to-head 1,2,3- vs. 1,2,4-triazole comparison has been published for this specific chemotype, computational docking studies demonstrate that the regioisomeric triazole topology alters the spatial presentation of the phenylamino group relative to the piperazine carbonyl, which is predicted to reorient hydrogen-bonding interactions within the enzyme active site [1]. This topological distinction makes the 1,2,3-triazole framework of the target compound a non-redundant scaffold for probing chemical space inaccessible to 1,2,4-triazole-based libraries.

Medicinal Chemistry Scaffold Hopping MAO Inhibition

Differentiation 2: 4-Chlorophenyl Substituent on Triazole-5-Amine vs. Alternative N-Aryl Groups in the 1,2,3-Triazole Series

The target compound bears a 4-chlorophenyl group attached to the 5-amino position of the 1,2,3-triazole. In closely related 1,2,3-triazol-5-amine analogs catalogued in commercial screening collections, this position is alternatively substituted with 3-chlorophenyl , 4-ethylphenyl , or 2-fluorophenyl groups. Systematic SAR studies on piperazine–triazole hybrids reveal that the 4-chloro substituent on the phenyl ring can engage in halogen bonding with backbone carbonyl oxygens and influence π-stacking with active-site tyrosine residues, as demonstrated via MD simulations for the 4-chlorophenyl-bearing compound 13c in the PTP1B/α-amylase series [1]. The specific 4-chloro substitution pattern is therefore expected to yield a distinct binding free-energy profile compared to meta-chloro or para-fluoro congeners, although matched-pair experimental comparison data remain unavailable in the public domain.

Structure–Activity Relationship Halogen Bonding CYP450 Interaction

Differentiation 3: N-Butylpiperazine-Carbonyl Moiety vs. Alternative Piperazine N-Substituents

The piperazine ring of the target compound is N-substituted with an n-butyl group, directly attached without an intervening aryl or carbonyl spacer. Among the narrower 1,2,3-triazol-5-amine chemotype, structurally authenticated comparators include N-(2,3-dimethylphenyl)piperazine and N-(furan-2-carbonyl)piperazine variants. The n-butyl group confers a calculated LogP shift of approximately +1.5 to +2.0 relative to the furan-2-carbonyl analog and a reduced topological polar surface area (TPSA) by approximately 20–25 Ų, which is predicted to enhance passive membrane permeability as assessed by in silico ADME models applied to analogous piperazine–triazole series [1]. In the absence of experimental LogD7.4 or PAMPA data for the target compound, this represents a class-level inference grounded in well-established piperazine N-substituent SAR.

Lipophilicity Optimization Piperazine SAR Membrane Permeability

Differentiation 4: Triazole-4-Carbonyl-Piperazine Linker vs. Triazole-Urea Linker in FAAH/MAGL Inhibitor Space

The compound employs a carbonyl linker between the triazole C-4 position and the piperazine nitrogen, forming a tertiary amide. In the FAAH/MAGL inhibitor patent literature, the dominant chemotype linking piperazine to a heteroaryl core uses a urea linker (–NH–C(O)–N–), as exemplified by compounds disclosed in EP 2,065,369 A1 [1] and the clinical candidate JNJ-1661010 (rat FAAH IC50 = 10 nM, human FAAH IC50 = 12 nM) [2]. The carbonyl linker of the target compound precludes the formation of the bifurcated hydrogen bonds characteristic of the urea pharmacophore, thereby redirecting molecular recognition toward a distinct subset of serine hydrolase or kinase targets for which an amide bridge is preferred. No direct head-to-head carbonyl-vs-urea comparison exists for this precise triazole scaffold, but the structural divergence is mechanistically significant.

Serine Hydrolase Inhibition Linker Pharmacophore FAAH

Differentiation 5: Molecular Weight and Physicochemical Profile Relative to In-Class Screening Compounds

At a molecular weight of ~362.86 g/mol, this compound sits near the upper boundary of fragment-like space and the lower boundary of lead-like space. It is notably lighter than several structurally authenticated 1,2,3-triazol-5-amine comparators bearing bis-aryl piperazine substituents, such as N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (MW 390.49 g/mol) or N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (MW 406.49 g/mol) . The lower MW of the target compound, combined with a single chlorine atom and a flexible n-butyl chain, yields a favorable balance of heavy atom count (25) and rotatable bonds (7) consistent with lead-likeness criteria (Rule-of-Three: MW ≤ 300; but borderline lead-like at 362.86). In contrast, the bis-aryl piperazine comparators exceed MW 390 and add an additional aromatic ring, increasing aromatic ring count and predicted promiscuity risk.

Lead-Likeness Physicochemical Property Fragment-Based Drug Design

Differentiation 6: Commercial Availability and Price Point vs. Bespoke Synthesis of Closest Analogs

As of April 2026, 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is commercially available from the Life Chemicals screening deck (catalogue F6609-6147) at a list price of $54.00 per 1 mg and $69.00 per 5 mg (90%+ purity) [1]. Direct structural comparators—such as N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine and N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine—do not appear to be catalogued with transparent public pricing from major screening vendors and likely require custom synthesis with lead times exceeding 4–6 weeks and minimum costs above $500–$1,000 for small quantities. For a researcher needing an n-butylpiperazine-carbonyl-1,2,3-triazole probe within a defined budget and timeline, the target compound provides a documented procurement advantage in both cost and immediate availability.

Procurement Efficiency Screening Collection Cost-Effectiveness

Recommended Research and Industrial Application Scenarios for 4-(4-Butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine Based on Differential Evidence


Scenario 1: 1,2,3-Triazole Topology Screening for CNS Target Enzyme Panels

Deploy this compound as a 1,2,3-triazole regioisomer probe in fluorometric MAO-A/MAO-B inhibition panels, where benchmark 1,2,4-triazole-piperazine hybrids (e.g., compound 5c, MAO-A IC50 = 0.070 µM) have already demonstrated potent activity [1]. The regioisomeric triazole geometry of this compound fills a screening gap in existing libraries dominated by 1,2,4-triazole scaffolds, enabling researchers to directly assess whether the topological orientation of the triazole nitrogen atoms influences isoform selectivity or potency.

Scenario 2: Halogen-Bonding SAR Exploration for Kinase or Phosphatase Targets

Use the 4-chlorophenyl substituent of this compound as a halogen-bonding probe in biochemical assays against PTP1B or kinase panels. The 4-chloro group is predicted via MD simulations of structurally cognate piperazine–triazole hybrids to engage in halogen bonding with backbone carbonyls and π-stacking with active-site tyrosines [2]. Pair this compound with its 3-chlorophenyl and 4-fluorophenyl comparators to experimentally deconvolute the contribution of halogen position and identity to binding free energy.

Scenario 3: Permeability and CNS Penetration Screening with n-Butylpiperazine Chemotype

Include this compound in PAMPA or Caco-2 permeability panels alongside polar piperazine-N-substituted analogs (e.g., furan-2-carbonyl-piperazine and unsubstituted piperazine). The n-butyl group is predicted to increase LogP by ~1.5–2.0 units and reduce TPSA, which is expected to enhance passive transcellular permeability [3]. This compound serves as a lipophilic reference point for establishing SAR trends linking piperazine N-substituent identity to membrane flux.

Scenario 4: Rapid Hit Follow-Up in Academic Screening with Budget and Timeline Constraints

When a primary HTS screen yields a hit cluster centered on piperazine–triazole hybrids, this compound can be procured off-the-shelf at $54.00–$69.00 for 1–5 mg quantities (90%+ purity) [4] to confirm hit identity and provide initial SAR, avoiding the 4–6 week lead time and $500+ cost of custom synthesis for the closest non-commercial structural analogs. This enables faster hit triage and resource-efficient decision-making in academic or small-biotech settings.

Quote Request

Request a Quote for 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.